molecular formula C₂₇H₃₀O₆ B1145919 3,4,6-tri-O-benzyl-D-galactose CAS No. 114179-79-2

3,4,6-tri-O-benzyl-D-galactose

Cat. No.: B1145919
CAS No.: 114179-79-2
M. Wt: 450.52
InChI Key:
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Description

3,4,6-Tri-O-benzyl-D-galactose: is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactose molecule. The benzyl groups serve as protecting groups, making this compound a valuable intermediate in the synthesis of various complex carbohydrates and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the selective benzylation of D-galactose. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve:

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Tri-O-benzyl-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4,6-tri-O-benzyl-D-galactose primarily involves its role as a protected intermediate in synthetic pathways. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: 3,4,6-Tri-O-benzyl-D-galactose is unique due to its selective benzylation pattern, which provides specific protection to the hydroxyl groups at positions 3, 4, and 6. This selective protection is crucial for the synthesis of certain glycoconjugates and complex carbohydrates, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIYKLWEVUSOLJ-YAOOYPAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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